molecular formula C9H10O2S B12296609 1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol

1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol

Cat. No.: B12296609
M. Wt: 182.24 g/mol
InChI Key: KBUFXKOTTSAQSQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is an organic compound characterized by the presence of a benzodioxole ring attached to an ethanethiol group

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol typically involves several steps. One common method includes the reaction of piperonal with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as DMF, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and thioethers.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can disrupt cellular processes, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol can be compared with other similar compounds, such as:

    1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

    1-(Benzo[d][1,3]dioxol-5-yl)methane: Lacks the ethanethiol group, resulting in different chemical properties and uses.

    1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one:

The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanethiol

InChI

InChI=1S/C9H10O2S/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-4,6,12H,5H2,1H3

InChI Key

KBUFXKOTTSAQSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)S

Origin of Product

United States

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